3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,5-dimethoxyphenyl group and an aniline group.
Preparation Methods
The synthesis of 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the thiazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Chemical Reactions Analysis
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel catalysts and ligands.
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-6-7-16(21-2)14(9-13)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3 |
InChI Key |
GWUPWGXZUKEIMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.